3-Bromo-6-chloro-2-fluorobenzoic acid

Description

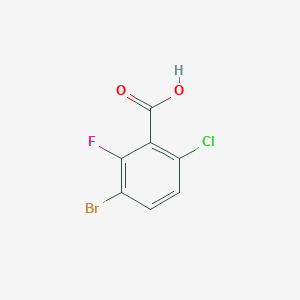

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKXLDHDDWWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid

CAS Number: 702640-51-5

This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and information from structurally similar compounds to offer a thorough profile.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is sourced from chemical suppliers, other values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 702640-51-5 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [2][3] |

| Molecular Weight | 253.45 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| Purity | ≥97% | [3] |

| Storage Temperature | Room Temperature | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | |

| Predicted XlogP | 2.8 |

Experimental Protocols

Synthesis: A Multi-Step Approach

A plausible synthetic route for this compound can be adapted from the preparation of similar compounds, such as 2-bromo-6-fluorobenzoic acid. This multi-step process typically involves:

-

Nitration: Introduction of a nitro group onto a suitable fluorinated and chlorinated benzene derivative.

-

Reduction: Conversion of the nitro group to an amine.

-

Bromination: Introduction of a bromine atom at the desired position.

-

Diazotization and Deamination: Removal of the amino group via a diazonium salt intermediate.

-

Hydrolysis: Conversion of a nitrile or other precursor group to a carboxylic acid.

A general workflow for such a synthesis is depicted below.

Caption: Generalized Synthetic Workflow.

Purification: Recrystallization and Chromatography

Purification of the final product is crucial to remove impurities and by-products. Common techniques for purifying solid organic acids include:

-

Recrystallization: This is a standard method for purifying solid compounds.[5] The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals. The choice of solvent is critical and is determined empirically.

-

Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A solvent system is chosen to allow for the differential elution of the desired compound from impurities.

Analytical Methods: Ensuring Purity and Identity

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing the purity of non-volatile compounds.[6] A reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic or phosphoric acid) is typically employed. Detection is commonly performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and structural information.[7] The carboxylic acid may require derivatization to a more volatile ester form prior to analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, halogenated benzoic acids, in general, are recognized as important scaffolds in medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Substituted benzoic acids have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Agents: The acidic nature and lipophilicity of these compounds can lead to the disruption of microbial cell membranes and cellular processes.[8]

-

Anti-inflammatory Agents: Some benzoic acid derivatives have shown potential as anti-inflammatory drugs.[9][10]

-

Enzyme Inhibitors: The structural features of these molecules allow them to bind to the active sites of various enzymes, potentially modulating their activity.

The general role of such compounds in early-stage drug discovery often involves their use as building blocks in the synthesis of more complex molecules with desired biological activities.

Caption: Role in Drug Discovery Workflow.

Signaling Pathways

Currently, there is no publicly available information linking this compound to any specific signaling pathways. Research into the biological effects of this particular compound is likely still in its early stages. Generic studies on benzoic acid have shown it can affect pathways such as flavonoid biosynthesis in plants and intracellular membrane trafficking in yeast.[11][12] However, these findings are not specific to the halogenated derivative and should be interpreted with caution.

Due to the lack of specific data, a diagram illustrating the signaling pathways for this compound cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound | 702640-51-5 [chemicalbook.com]

- 2. 702640-51-5 | MFCD11110256 | this compound [aaronchem.com]

- 3. This compound , 97% , 702640-51-5 - CookeChem [cookechem.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 7. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]

- 10. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 11. Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties.

Core Physical and Chemical Data

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 702640-51-5 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |

| Molecular Weight | 253.45 g/mol | N/A |

| Monoisotopic Mass | 251.8989 Da | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% to 98% (as specified by suppliers) | [1] |

| Storage Temperature | Room temperature | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Predicted XlogP | 2.8 | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point.[7]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point could be determined under reduced pressure to prevent decomposition. The following is a general method for determining the boiling point of organic compounds.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A few drops of the molten compound are placed in a small test tube or fusion tube.[8][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[8][9]

-

Heating: The test tube assembly, attached to a thermometer, is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).[8][10]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Methodology: Qualitative Assessment

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, diethyl ether, toluene, and aqueous solutions of 5% NaOH and 5% HCl).

-

Procedure: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[12]

-

Observation: The mixture is vigorously shaken.[12] The compound's solubility is classified as soluble, partially soluble, or insoluble based on visual inspection.

-

Acid-Base Reactivity: Solubility in aqueous NaOH would indicate the presence of an acidic functional group (the carboxylic acid), while solubility in aqueous HCl would suggest a basic functional group.[13] For a carboxylic acid, effervescence upon addition to a sodium bicarbonate solution is a positive test.[13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships and Structural Influence

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Logical diagram of structural features influencing physical properties.

References

- 1. This compound | 702640-51-5 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 702640-51-5 [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Solubility of 3-Bromo-6-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. These methodologies are essential for researchers engaged in drug discovery, process development, and formulation science. The guide also outlines the potential applications of this compound based on the known uses of structurally similar molecules and includes workflow diagrams to assist in experimental design.

Introduction

This compound (C₇H₃BrClFO₂) is a synthetic organic compound that belongs to the class of halogenated benzoic acids.[1] These compounds are versatile building blocks in organic synthesis, frequently utilized as intermediates in the production of active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of bromine, chlorine, and fluorine atoms on the benzoic acid scaffold imparts unique physicochemical properties, including reactivity and biological activity.

Understanding the solubility of this compound is critical for its application in several research and development areas:

-

Drug Discovery: Solubility in aqueous and organic media is a key determinant of a compound's potential for biological screening and as a viable drug candidate.

-

Process Chemistry: Knowledge of solubility is crucial for designing efficient crystallization, purification, and formulation processes.

-

Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility characteristics must be well-understood to ensure adequate bioavailability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | No data available | [2] |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various methods. For a poorly soluble compound like this compound is predicted to be, the equilibrium (thermodynamic) solubility is of primary interest. The shake-flask method is a widely accepted technique for this purpose.[3]

General Experimental Workflow: Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent over a period to achieve a saturated solution. The concentration of the dissolved compound is then determined after separating the undissolved solid.

Caption: General workflow for determining the equilibrium solubility of a compound.

Detailed Protocol: Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed and carefully collect the supernatant.

-

Filtration: Use a syringe filter to separate the solution. It is important to ensure the compound does not adsorb to the filter material.[1]

-

-

Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method.

Quantification Methods

HPLC is a highly accurate and precise method for determining the concentration of a dissolved compound, especially in complex mixtures.[1][4][5]

Caption: Workflow for quantifying solubility using HPLC.

HPLC Method Parameters (Hypothetical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: 25 °C

For a chromophoric compound like this compound, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[6][7][8]

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.

-

Dilute the saturated sample solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, accounting for the dilution factor.

The gravimetric method is a straightforward technique that does not require sophisticated instrumentation.[9][10][11]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. asianjpr.com [asianjpr.com]

- 3. scispace.com [scispace.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-6-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-bromo-6-chloro-2-fluorobenzoic acid, a compound often utilized in chemical synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 702640-51-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₃BrClFO₂ | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Physical Form | Solid | ChemScene LLC[1] |

| Purity | 98% | ChemScene LLC[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 (Harmful) |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |

Source: Sigma-Aldrich[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Use non-sparking tools to prevent ignition.[2]

-

Wash hands thoroughly after handling.[4]

3.2. Storage:

-

Store in a tightly closed container.[2]

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials and foodstuff containers.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

| PPE Category | Specification | Standard Compliance (Example) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[2][5] |

| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[2][5] |

| Skin and Body Protection | Fire/flame resistant and impervious clothing (e.g., lab coat). | N/A |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | N/A[2][5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[2] |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Special Protective Actions for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological and Ecological Information

Limited specific toxicological and ecological data is available for this compound. The available information indicates a lack of data on toxicity to fish, daphnia, algae, and microorganisms, as well as on persistence, degradability, and bioaccumulative potential.[2]

Mandatory Visualizations

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 3-Bromo-6-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a polysubstituted benzene derivative. Its core structure consists of a benzoic acid scaffold with bromine, chlorine, and fluorine atoms attached to the aromatic ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 702640-51-5[1] |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| Physical Form | Solid |

| InChI | 1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |

| SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)F)Br[2] |

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring. The substituents are positioned as follows: a carboxylic acid group at position 1, a fluorine atom at position 2, a bromine atom at position 3, and a chlorine atom at position 6.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, predicted data and data from similar compounds can provide insights into its spectral characteristics.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 252.90618[2] |

| [M+Na]⁺ | 274.88812[2] |

| [M-H]⁻ | 250.89162[2] |

| [M]⁺ | 251.89835[2] |

| [M]⁻ | 251.89945[2] |

Note: This data is predicted and has not been experimentally verified in the available literature.

Synthesis Pathways

A plausible precursor for such a synthesis could be 4-bromo-3-chloro-2-fluoroaniline. A general workflow for this type of synthesis is outlined below.

Note on Experimental Protocols: Detailed experimental protocols, including specific reaction conditions, purification methods, and analytical data for the synthesis of this compound, are not currently published in readily accessible scientific literature. Researchers planning to synthesize this compound would need to adapt procedures from the synthesis of structurally similar molecules and perform thorough characterization of the resulting product.

Safety Information

This compound is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Applications in Research and Development

Halogenated benzoic acids are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a potentially useful intermediate for creating complex molecules with tailored electronic and steric properties. The presence of multiple halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. While efforts have been made to ensure accuracy, the absence of comprehensive experimental data necessitates careful validation of all information. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic and Synthetic Profile of 3-Bromo-6-chloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a putative synthetic protocol for 3-bromo-6-chloro-2-fluorobenzoic acid. The information is tailored for professionals in chemical research and drug development who require detailed technical information for this compound. Due to the limited availability of direct experimental data, this guide incorporates predicted spectroscopic values and outlines a generalized synthetic methodology based on established organic chemistry principles.

Physicochemical Properties

Basic structural and physicochemical properties for this compound are summarized below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |

| Molecular Weight | 253.45 g/mol | --- |

| IUPAC Name | This compound | Sigma-Aldrich |

| InChI Key | RMFKXLDHDDWWGR-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)F)Br | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically available at ≥98% | Sigma-Aldrich |

| Storage | Store at room temperature | Sigma-Aldrich |

Predicted Spectroscopic Data

Mass Spectrometry

Predicted collision cross section (CCS) values for various adducts of this compound are presented below. These predictions, calculated using CCSbase, are useful for mass spectrometry-based identification.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 252.90618 | 137.2 |

| [M+Na]⁺ | 274.88812 | 151.7 |

| [M-H]⁻ | 250.89162 | 141.9 |

| [M+NH₄]⁺ | 269.93272 | 158.7 |

| [M+K]⁺ | 290.86206 | 138.7 |

| [M+H-H₂O]⁺ | 234.89616 | 138.2 |

| [M+HCOO]⁻ | 296.89710 | 152.7 |

| [M+CH₃COO]⁻ | 310.91275 | 186.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting precise NMR chemical shifts (δ) without experimental validation is challenging. However, based on the substituent effects of bromine, chlorine, fluorine, and a carboxylic acid on a benzene ring, the following are expected regions for the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | The two aromatic protons will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other substituents. The carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be subject to exchange. |

| ¹³C | 110 - 170 | Aromatic carbons will resonate in the 110-140 ppm range, with carbons attached to electronegative atoms (F, Cl, Br) showing distinct shifts. The carboxylic carbon will be significantly downfield, typically in the 165-170 ppm region. |

| ¹⁹F | -100 to -140 | The chemical shift of the fluorine atom will be influenced by the ortho-bromo and ortho-carboxylic acid groups. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-Br | 500-600 | Stretching |

Experimental Protocols

A generalized experimental protocol for the synthesis of a halogenated benzoic acid, adapted for the specific case of this compound, is outlined below. This protocol is based on standard organic synthesis methodologies.

Synthesis of this compound

A potential synthetic route could involve the lithiation and subsequent carboxylation of a suitable precursor like 1-bromo-4-chloro-2-fluorobenzene.

Materials:

-

1-bromo-4-chloro-2-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-4-chloro-2-fluorobenzene dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in excess. The mixture is allowed to slowly warm to room temperature.

-

Workup: Once at room temperature, the reaction is acidified with aqueous HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship in Drug Discovery

While no specific signaling pathways involving this compound have been documented, its structural motifs are common in medicinal chemistry. Halogenated benzoic acids are often used as building blocks or scaffolds in the design of pharmacologically active molecules. The logical flow of its potential application in a drug discovery context is illustrated below.

Caption: Role of a chemical building block in the drug discovery process.

References

A Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzoic acid, a key building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, commercial availability, and core applications, with a focus on its utility in the synthesis of complex organic molecules.

Physicochemical and Structural Data

This compound (CAS No. 702640-51-5) is a trifunctional halogenated aromatic carboxylic acid.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogens allows for selective and regioselective modifications, a critical feature for constructing molecular scaffolds in drug discovery.

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 702640-51-5 | Apollo Scientific, Sigma-Aldrich[1][2] |

| Molecular Formula | C₇H₃BrClFO₂ | Sigma-Aldrich, PubChem[2][3] |

| Formula Weight | 253.45 g/mol | Apollo Scientific[1] |

| Monoisotopic Mass | 251.8989 Da | PubChem[3] |

| Purity | ≥95% to 98% | Apollo Scientific, Sigma-Aldrich[1][2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| InChI Key | RMFKXLDHDDWWGR-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Storage Conditions | Store at room temperature, sealed in dry conditions | Sigma-Aldrich[2] |

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this reagent in various quantities, from grams to bulk amounts, ensuring a steady supply for both laboratory-scale synthesis and larger development projects.

Key Commercial Suppliers:

-

Apollo Scientific: Offers the compound with a purity of ≥95%.[1]

-

Sigma-Aldrich (via ChemScene): Provides the compound with a purity of 98%.[2]

-

ChemicalBook: Lists numerous suppliers and manufacturers, primarily based in China.[4][5]

Pricing and availability can vary, so it is recommended to consult the respective suppliers' websites for the most current information.

Applications in Synthesis and Drug Discovery

Halogenated benzoic acids are critical intermediates in the pharmaceutical industry. While specific biological activities of this compound are not extensively documented, its structural analogues are key precursors for potent inhibitors of therapeutic targets. For instance, similar building blocks are used to synthesize Aurora A kinase inhibitors and MDM2 inhibitors, which are significant in cancer research.[6][7] The trifunctional halogenation pattern can enhance binding to the hydrophobic pockets of enzymes.[6]

The compound's reactivity is centered around its carboxylic acid group and the halogenated aromatic ring. The carboxylic acid can undergo standard derivatizations, while the halogens can be selectively displaced or used in cross-coupling reactions.

Experimental Protocol: Amide Coupling Reaction

The formation of an amide bond is a fundamental transformation in drug development. The following is a generalized, representative protocol for the coupling of this compound with a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This method is based on standard derivatizations for similar carboxylic acids.[6]

Objective: To synthesize N-alkyl/aryl-3-bromo-6-chloro-2-fluorobenzamide.

Materials:

-

This compound

-

Primary amine (e.g., aniline or benzylamine) (1.0-1.2 equivalents)

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base (2.0 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (DMF or DCM).

-

Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step activates the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the primary amine (1.0-1.2 eq.) and the base (DIPEA or TEA, 2.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (the benzoic acid) is consumed (typically 4-16 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, coupling agents, and the base.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflow and Pathways

To better illustrate the relationships in a typical synthetic application, the following diagrams outline the logical flow of the experimental process and a common synthetic pathway.

References

- 1. 702640-51-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 702640-51-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. This compound | 702640-51-5 [chemicalbook.com]

- 6. 2-Bromo-3-chloro-6-fluorobenzoic acid (1805575-76-1) for sale [vulcanchem.com]

- 7. ossila.com [ossila.com]

Synthesis of substituted fluorobenzoic acids

An In-depth Technical Guide to the Synthesis of Substituted Fluorobenzoic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted fluorobenzoic acids are a cornerstone in modern chemical synthesis, serving as pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of fluorine into the benzoic acid scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[4][5] This enhancement of molecular characteristics makes these compounds highly sought after in drug discovery and materials science. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted fluorobenzoic acids, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their practical application.

Synthesis via Diazotization of Aminobenzoic Acids (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic ring. The process involves the diazotization of an aromatic amine, in this case, a substituted aminobenzoic acid, followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoroaromatic compound.[6][7]

Caption: General workflow for the Balz-Schiemann reaction.

Data Presentation: Balz-Schiemann Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Ethyl p-aminobenzoate | 1. HCl, NaNO₂ 2. HBF₄ (from H₃BO₃, HF) 3. KOH, EtOH, H₂O | 1. Diazotization at 0-7°C 2. Thermal decomposition 3. Saponification | p-Fluorobenzoic acid | 63–69% | [8] |

| Anthranilic acid | Anhydrous HF, NaNO₂ | Methoxyethyl methyl ether, reflux 3h | 2-Fluorobenzoic acid | N/A | [9] |

| p-Amino benzoic acid | NaNO₂, HCl | 0°C | 4-Carboxy-benzene diazonium chloride | N/A | [10] |

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid[8]

This protocol is adapted from the procedure reported by Schiemann and Winkelmüller.

-

Diazotization: In a 5-L round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. While stirring mechanically, a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water is added slowly, keeping the temperature below 7°C. The completion of diazotization is confirmed by a persistent positive test for nitrous acid with starch-iodide paper.

-

Formation of Fluoborate: In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. The solution is chilled, and this ice-cold fluoboric acid solution is added rapidly to the diazonium solution while maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.

-

Isolation and Drying: The precipitate is filtered, washed successively with 300 cc of cold water, 300 cc of methyl alcohol, and 200 cc of ether. The solid is dried thoroughly over concentrated sulfuric acid. A dry solid is crucial for successful decomposition.

-

Thermal Decomposition: The dried p-carbethoxybenzenediazonium fluoborate is placed in a 2-L distilling flask and heated with a Bunsen flame. The decomposition yields the ethyl ester of p-fluorobenzoic acid, which is collected. Boron trifluoride gas is evolved and should be led into a gas trap in a well-ventilated hood.

-

Saponification: The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.

-

Purification: The hot solution is filtered, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid until the mixture is acidic. After cooling, the solid is filtered and dried. The crude acid (m.p. 183–184°C) can be further purified by dissolving in a hot potassium carbonate solution, treating with decolorizing carbon, and re-precipitating with hydrochloric acid to yield the pure acid (m.p. 186°C). The overall yield is 84–89% based on the fluoborate, or 63–69% based on the starting ethyl p-aminobenzoate.

Transition-Metal-Catalyzed C–H Fluorination

Direct C–H bond fluorination has emerged as a powerful and atom-economical strategy. Palladium and copper catalysts are commonly employed to achieve regioselective fluorination of benzoic acid derivatives, often using a directing group to control the position of fluorine introduction.[11]

Caption: A simplified catalytic cycle for Pd-catalyzed C-H fluorination.

Data Presentation: Transition-Metal-Catalyzed Fluorination

| Substrate | Catalyst / Reagents | Fluorine Source | Conditions | Product | Yield | Reference |

| Benzoic acid with acidic amide directing group | Pd(OTf)₂(MeCN)₄ | NFSI | NMP, 110°C | ortho-Monofluorinated product | High | [11] |

| Benzoic acid with aminoquinoline auxiliary | CuI, AgF, NMO | AgF | DMF | Mono- or di-fluorinated product | High | [11] |

Experimental Protocol: General Procedure for Pd-Catalyzed ortho-C–H Fluorination[11]

Note: This is a generalized protocol based on reported methodologies. Specific substrate-to-reagent ratios and reaction times may need optimization.

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added the benzoic acid derivative bearing an appropriate directing group (1.0 equiv.), the palladium catalyst (e.g., Pd(OTf)₂(MeCN)₄, 5-10 mol%), and the electrophilic fluorine source (e.g., NFSI, 1.2-2.5 equiv.).

-

Anhydrous solvent (e.g., N-methyl-2-pyrrolidinone, NMP) is added via syringe.

-

The reaction mixture is heated to the specified temperature (e.g., 110-130°C) and stirred for 12-48 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the fluorinated product.

-

The directing group can subsequently be removed under appropriate hydrolysis conditions.[6]

Photocatalytic Decarboxylative Fluorination

A modern approach involves the decarboxylative fluorination of benzoic acids, where the carboxylic acid functional group is replaced by fluorine. This transformation can be achieved under mild conditions using copper catalysis and visible light, which induces a ligand-to-metal charge transfer (LMCT) process.[12][13][14] This method is particularly valuable for synthesizing radiolabeled compounds with the positron-emitting isotope ¹⁸F for PET imaging.[4][5][15]

Caption: Proposed mechanism for photocatalytic decarboxylative fluorination.

Data Presentation: Decarboxylative ¹⁸F-Fluorination[4][5]

| Substrate (Benzoic Acid) | Reagents | Conditions | Product | Radiochemical Conversion (RCC) |

| 4-Fluorobenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED, 2h | 1,4-di[¹⁸F]Fluorobenzene | 24 ± 6% |

| 4-Methoxybenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 4-[¹⁸F]Fluoroanisole | 40% |

| 3-Methylbenzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 3-[¹⁸F]Fluorotoluene | 34% |

| 4-(Trifluoromethyl)benzoic acid | [¹⁸F]KF/K₂₂₂, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN, 365 nm LED | 4-[¹⁸F]Fluorobenzotrifluoride | 36% |

Experimental Protocol: Decarboxylative ¹⁸F-Fluorination[4]

-

A mixture of the desired benzoic acid (25 µmol), [Cu(MeCN)₄]BF₄ (2.5 eq), Cu(OTf)₂ (2.5 eq), KF (2.5 eq), and the [¹⁸F]KF/Kryptofix 2.2.2 complex is prepared in a reaction vial.

-

The components are dissolved in 1.0 mL of acetonitrile.

-

The reaction vial is placed in a photoreactor and irradiated with 365 nm LEDs for a specified time (e.g., 2 hours) at room temperature.

-

After irradiation, the reaction is quenched, and the radiochemical conversion (RCC) is determined by radio-TLC or HPLC analysis.

-

The desired aryl [¹⁸F]fluoride product is then purified using standard radiochemical techniques, such as solid-phase extraction (SPE) or preparative HPLC.

Nucleophilic Fluorination of 1-Arylbenziodoxolones

A transition-metal-free approach for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of readily accessible 1-arylbenziodoxolones. This method utilizes common fluoride salts in polar aprotic solvents. The reactivity of the benziodoxolone precursor can be enhanced by electron-withdrawing groups on the backbone.[16][17]

Caption: Synthesis of fluorobenzoic acids from benziodoxolones.

Data Presentation: Nucleophilic Fluorination of Benziodoxolones[17]

| Substrate (1-Aryl-5-nitrobenziodoxolone) | Fluoride Source | Solvent | Temperature (°C) | Time (min) | Product | Yield |

| Ar = Phenyl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 75% |

| Ar = Mesityl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 89% |

| Ar = 2,6-diisopropylphenyl | CsF | DMF | 150 | 10 | 2-Fluoro-5-nitrobenzoic acid | 80% |

| Ar = Mesityl | KF | CH₃CN | 150 | 30 | 2-Fluoro-5-nitrobenzoic acid | 78% |

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic acid[17]

-

A mixture of 1-(mesityl)-5-nitrobenziodoxolone (0.25 mmol) and CsF (0.5 mmol, 2.0 equiv) in anhydrous DMF (1 mL) is placed in a sealed reaction vial.

-

The mixture is heated at 150°C for 10 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is diluted with water and acidified with 1M HCl.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-fluoro-5-nitrobenzoic acid.

Other Synthetic Methods

Oxidation of Substituted Fluorotoluenes

A straightforward and often high-yielding method is the oxidation of a methyl group on a fluorinated toluene precursor. Common oxidizing agents include potassium permanganate (KMnO₄) or transition metal catalysts with an oxygen source.[8][18]

-

Example: p-Fluorotoluene can be oxidized using cobalt acetate and sodium bromide as catalysts in acetic acid and water to produce p-fluorobenzoic acid in 86.6% yield.[18]

Halogen Exchange (Halex) Reaction

The Halex (halogen exchange) process typically involves the nucleophilic substitution of a chloro or nitro group with fluoride, often requiring harsh conditions (high temperatures and polar aprotic solvents). This method is generally limited to substrates activated by electron-withdrawing groups positioned ortho or para to the leaving group.[5][19]

Conclusion

The synthesis of substituted fluorobenzoic acids is a mature field with a diverse array of available methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and the scale of the reaction. Classical methods like the Balz-Schiemann reaction remain reliable for many applications. However, modern transition-metal-catalyzed C-H activation and photocatalytic decarboxylation strategies offer milder conditions and novel pathways for late-stage functionalization, proving invaluable for complex molecule synthesis and radiolabeling in drug development. The continued innovation in this area promises to provide even more efficient, selective, and sustainable methods for accessing these critical chemical building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. questjournals.org [questjournals.org]

- 11. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. experts.umn.edu [experts.umn.edu]

- 17. arkat-usa.org [arkat-usa.org]

- 18. prepchem.com [prepchem.com]

- 19. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-fluorobenzoic acid, with the CAS number 702640-51-5, is a halogenated aromatic carboxylic acid. Halogenated benzoic acids and their derivatives are significant scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and fluoro substituents on the benzoic acid core imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 702640-51-5 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Experimental Protocols

A plausible synthetic approach would involve the selective halogenation of a suitable benzoic acid or benzonitrile precursor. For instance, a potential route could start with a fluorinated benzoic acid derivative, followed by regioselective chlorination and bromination. The order of these halogenation steps would be critical to achieving the desired substitution pattern.

General Considerations for Synthesis:

-

Starting Materials: Potential starting materials could include 2-fluorobenzoic acid or a related derivative.

-

Halogenation Reagents: Various reagents can be employed for chlorination and bromination, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), often in the presence of a catalyst.

-

Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to control the regioselectivity and yield of each step.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Given the lack of a specific published protocol, researchers aiming to synthesize this compound would need to rely on their expertise in synthetic organic chemistry to develop a suitable reaction sequence.

Applications in Drug Discovery and Development

Halogenated benzoic acids are widely utilized as building blocks in the synthesis of pharmaceuticals. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

While the direct biological activity of this compound has not been extensively reported, it serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, structurally similar compounds are used in the development of novel drugs. The unique substitution pattern of this molecule makes it a candidate for creating derivatives with specific three-dimensional conformations, which is essential for targeted drug design.

Spectroscopic Data

At present, detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, predicted mass spectrometry data can be found.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 252.90618 |

| [M+Na]⁺ | 274.88812 |

| [M-H]⁻ | 250.89162 |

| [M+NH₄]⁺ | 269.93272 |

| [M+K]⁺ | 290.86206 |

Data obtained from computational predictions.

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature linking this compound or its direct derivatives to specific signaling pathways or biological activities. Research in this area would be necessary to elucidate its potential pharmacological effects.

Experimental Workflows

Due to the absence of specific experimental studies involving this compound, a detailed experimental workflow diagram cannot be constructed at this time. However, a general workflow for its potential use as a synthetic intermediate is presented below.

Caption: A generalized workflow illustrating the synthesis of this compound and its subsequent use in the creation and evaluation of new chemical entities.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data and biological studies are currently limited in the public domain, its structural features suggest its utility in the development of novel compounds with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential applications.

References

Methodological & Application

3-Bromo-6-chloro-2-fluorobenzoic Acid: A Versatile Building Block for Advanced Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-fluorobenzoic acid, with the CAS number 702640-51-5, is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of halo-substituents and a carboxylic acid moiety provides multiple reactive sites, making it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The presence of bromine, chlorine, and fluorine atoms on the benzoic acid scaffold allows for selective and diverse chemical transformations, enabling the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a key synthetic intermediate.

Key Applications in Organic Synthesis

The strategic placement of three different halogen atoms and a carboxylic acid group on the benzene ring makes this compound a highly versatile reagent for a variety of chemical transformations. These include, but are not limited to:

-

Cross-Coupling Reactions: The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl groups.

-

Amide Bond Formation: The carboxylic acid functionality serves as a handle for amide bond formation through coupling with a wide range of amines, a crucial transformation in the synthesis of many pharmaceutical agents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, can activate the aromatic ring for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles.

-

Synthesis of Heterocycles: This building block can serve as a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in biologically active molecules.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Halogenated benzoic acids are key components in the synthesis of numerous small molecule kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has, therefore, become a major focus in drug discovery. The structural motifs derived from this compound can be designed to interact with the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity. While specific examples starting from this compound are not extensively documented in publicly available literature, its structural similarity to building blocks used for known kinase inhibitors suggests its high potential in this area.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies for structurally related compounds and can be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture to the vessel.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl-6-chloro-2-fluorobenzoic acid.

Quantitative Data:

The following table presents representative yields for Suzuki-Miyaura coupling reactions of a similar substrate, 3-bromobenzoic acid, with various arylboronic acids. These values can serve as a benchmark for the expected efficiency of the reaction with this compound, although yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |

Data adapted from a study on the Suzuki coupling of 3-bromobenzoic acid.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol outlines a modern and efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as a coupling agent.

Experimental Workflow:

Caption: Workflow for amide bond formation using HATU.

Materials:

-

This compound

-

Amine (primary or secondary, 1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)

-

DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Quantitative Data:

The following table provides typical yields for HATU-mediated amide coupling of a related substrate, 4-amino-3-bromobenzoic acid, with various amines.

| Entry | Amine | Typical Yield (%) |

| 1 | Benzylamine | 85-95 |

| 2 | Aniline | 75-90 |

| 3 | Morpholine | 90-98 |

Data is representative for HATU coupling reactions with similar substrates.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the nucleophilic aromatic substitution on an activated aryl halide. The reactivity of the chloro-substituent in this compound towards SNAr will depend on the reaction conditions and the nucleophile used.

Logical Relationship for SNAr:

Caption: Key steps in a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, aniline, 1.2-1.5 equivalents)

-

Base (if required, e.g., K₂CO₃, Cs₂CO₃)

-

Polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere.

-

Add the nucleophile (and base, if necessary).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the substrate.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate aqueous work-up, which may involve acidification or basification depending on the nature of the product.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Signaling Pathway Context: Targeting Protein Kinases

As previously mentioned, derivatives of this compound are potential precursors to kinase inhibitors. These inhibitors often target signaling pathways that are aberrantly activated in diseases like cancer. A common example is the MAP kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.

Caption: A simplified diagram of the MAPK signaling pathway.

This diagram illustrates how a growth factor can activate a cascade of protein kinases, ultimately leading to changes in gene expression and cellular responses. Small molecule inhibitors, potentially synthesized from building blocks like this compound, can be designed to block the activity of key kinases in this pathway, such as RAF, thereby inhibiting downstream signaling and controlling cell proliferation.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern allows for a range of selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules, including potential kinase inhibitors for targeted therapies. The protocols and data presented in this document provide a foundation for researchers to explore the synthetic utility of this valuable compound in their drug discovery and development efforts.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 3-Bromo-6-chloro-2-fluorobenzoic acid, a polyhalogenated building block with significant potential in the synthesis of complex molecular architectures. The presence of multiple halogen substituents with differential reactivity, alongside steric hindrance and electronic effects, presents unique challenges and opportunities for selective functionalization. These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel biaryl-containing benzoic acid derivatives.

The key to successful Suzuki coupling with polyhalogenated substrates lies in achieving high selectivity for the desired reaction site. In the case of this compound, the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl >> F) strongly favors selective activation of the C-Br bond. This inherent selectivity allows for the targeted synthesis of 3-aryl-6-chloro-2-fluorobenzoic acids, which can be valuable intermediates for further diversification.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below, illustrating the selective substitution at the bromine-bearing carbon.

Scheme 1: Selective Suzuki-Miyaura Coupling of this compound

Key Considerations for Successful Coupling

Several factors must be carefully considered to achieve high yields and selectivity in the Suzuki coupling of this compound:

-

Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount. Due to the steric hindrance from the ortho-fluoro and ortho-chloro substituents, bulky and electron-rich phosphine ligands are recommended to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

-

Base Selection: An appropriate base is crucial for the activation of the boronic acid, enabling the transmetalation step. The choice of base can influence reaction rates and yields, and may need to be optimized for specific substrates.

-

Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.

-

Reaction Temperature: Heating is generally required to overcome the activation energy for this transformation, particularly with a sterically hindered and electronically deactivated substrate.

-

Inert Atmosphere: As with most palladium-catalyzed reactions, the exclusion of oxygen is critical to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the boronic acid.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for structurally similar substrates. Optimization may be necessary to achieve the best results for a specific transformation.

| Parameter | Recommended Conditions | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% loading |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | 1.2-2.0 equivalents relative to palladium |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Typically a 4:1 to 10:1 organic to aqueous ratio |

| Temperature | 80-110 °C | |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

| Atmosphere | Inert (Argon or Nitrogen) |